molecular formula C18H18N4OS B2406034 2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2097926-35-5

2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide

Cat. No.: B2406034
CAS No.: 2097926-35-5
M. Wt: 338.43
InChI Key: WSHJTPJTQYMMAJ-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a synthetic small molecule featuring a pyrazole core, a privileged scaffold in modern medicinal chemistry. The presence of the pyrazole ring is significant, as this structural motif is found in a myriad of bioactive compounds and approved drugs targeting a range of diseases, particularly in oncology and inflammation . For instance, pyrazole-based molecules are prevalent as kinase inhibitors, with examples including pralsetinib and selpercatinib for cancer treatment, and baricitinib for inflammatory conditions . The molecular structure of this compound incorporates key pharmacophoric elements: the 4-(pyridin-3-yl) substitution on the pyrazole ring is a common feature in molecules designed to interact with kinase ATP-binding sites, while the benzamide linker and the methylsulfanyl group can contribute to binding affinity and metabolic stability. This specific arrangement suggests potential for application in early-stage drug discovery research, including but not limited to, the development of novel enzyme inhibitors. Researchers may find it valuable as a building block for chemical library synthesis or as a lead compound for optimization in programs focused on kinase targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-methylsulfanyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-24-17-7-3-2-6-16(17)18(23)20-9-10-22-13-15(12-21-22)14-5-4-8-19-11-14/h2-8,11-13H,9-10H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHJTPJTQYMMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18N4O2S\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

Research indicates that this compound acts primarily as an inhibitor of the Mps-1 (Monopolar Spindle 1) kinase , a crucial regulator in the mitotic checkpoint during cell division. Inhibition of Mps-1 leads to improper chromosome segregation, which can trigger apoptosis in cancer cells. This mechanism positions the compound as a potential therapeutic agent against various hyperproliferative disorders, including cancers such as leukemia and solid tumors .

Anticancer Properties

Several studies have assessed the anticancer properties of benzamide derivatives similar to 2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide. Key findings include:

  • Inhibition of Cancer Cell Proliferation : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing pyrazole rings have demonstrated IC50 values ranging from 3.79 µM to 42.30 µM against different cancer types, indicating potent growth inhibition .
  • Apoptosis Induction : Studies have reported that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased cell death rates .

Toxicological Profile

The toxicity profile of 2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide has been evaluated using zebrafish models, where it exhibited a lethal concentration (LC50) value indicating moderate toxicity. This suggests that while effective against cancer cells, further optimization may be required to enhance selectivity and reduce toxicity .

Data Tables

Activity Type Cell Line IC50 (µM) Reference
CytotoxicityMCF73.79
CytotoxicitySF-26812.50
CytotoxicityNCI-H46042.30
Apoptosis InductionVarious Cancer CellsVariable
Toxicity (Zebrafish)N/A14.01

Case Studies

  • Study on Mps-1 Inhibition : A study highlighted the effectiveness of similar compounds in inhibiting Mps-1 kinase activity, which is crucial for maintaining genomic stability during cell division. This inhibition was linked to reduced tumor growth in preclinical models .
  • Antitumor Activity Assessment : Another investigation focused on the structure-activity relationship (SAR) of benzamide derivatives, revealing that modifications at specific positions significantly enhance their anticancer efficacy against various cell lines .

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that compounds with similar structural motifs exhibit significant anti-inflammatory effects. The presence of the pyrazole and pyridine moieties is often associated with inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is a target for anti-inflammatory drugs.

Case Study:
A study examining a series of pyrazole derivatives found that compounds with structural similarities to 2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide demonstrated promising COX-II inhibitory activity, leading to reduced inflammation in animal models .

Anticancer Potential

The compound's ability to modulate signaling pathways involved in cancer progression has been explored. Pyrazole derivatives have shown efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

Case Study:
In vitro studies have demonstrated that pyrazole-containing compounds can inhibit the proliferation of cancer cells by targeting specific oncogenic pathways. For instance, certain derivatives were reported to significantly reduce cell viability in breast and prostate cancer cell lines .

Antimicrobial Activity

The structural features of the compound suggest potential antimicrobial properties. Similar compounds have been evaluated for their ability to inhibit bacterial and fungal growth.

Case Study:
Research on related pyrazole derivatives indicated effective antimicrobial activity against strains of bacteria such as Staphylococcus aureus and fungi like Candida albicans. This highlights the potential of 2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide as a lead compound for developing new antimicrobial agents .

Synthesis and Derivative Development

The synthesis of 2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multi-step organic reactions, including the formation of the pyrazole ring through cyclization reactions. Variations in substitution patterns can lead to derivatives with enhanced biological activity.

Synthesis Step Description
Formation of PyrazoleCyclization of appropriate precursors under acidic or basic conditions
Introduction of Sulfur MoietyReaction with methyl sulfide or related reagents
Final CouplingAmide formation between the benzamide and the pyrazole derivative

Q & A

Basic: What are the key synthetic routes for 2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or nitriles.
  • Step 2 : Alkylation of the pyrazole nitrogen using 2-chloroethylamine derivatives to introduce the ethyl linker.
  • Step 3 : Amide coupling between the benzamide moiety (activated as an acid chloride) and the alkylated pyrazole intermediate.
  • Step 4 : Introduction of the methylsulfanyl group via nucleophilic substitution or thiol-ene reactions.
    Key solvents include DMF or dichloromethane, with catalysts like EDCI/HOBt for amide bond formation. Reaction progress is monitored via TLC or HPLC .

Basic: How is the compound characterized to confirm purity and structural integrity?

Characterization relies on spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and connectivity (e.g., pyrazole protons at δ 7.5–8.5 ppm, methylsulfanyl at δ 2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z 343.46) and fragments (e.g., loss of methylsulfanyl group) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions (e.g., varying IC50_{50} values in enzyme inhibition assays) may arise from:

  • Experimental variability : Standardize assay conditions (pH, temperature, solvent/DMSO concentration).
  • Structural analogs : Compare activity with structurally related compounds (e.g., pyrazole-thiophene derivatives) to identify substituent-specific effects (Table 1) .
  • Computational validation : Use molecular docking to verify binding interactions with target enzymes (e.g., kinase or protease active sites) .

Table 1 : Activity Comparison with Structural Analogs

CompoundNotable ActivityReference
3-(Pyridin-3-yloxy)-5-methylpyrazoleAntimicrobial
4-[4-(Pyridin-3-yloxy)-1H-pyrazol-1-yl]phenolEnzyme Inhibition

Advanced: What strategies optimize reaction yields in the synthesis of this compound?

Low yields often occur during amide coupling or alkylation steps. Optimization methods include:

  • Catalyst screening : Use Pd(PPh3_3)4_4 for Suzuki-Miyaura coupling of pyridinyl groups .
  • Temperature control : Maintain 0–5°C during thioether formation to minimize side reactions .
  • Solvent selection : Replace polar aprotic solvents (DMF) with THF for alkylation to reduce byproducts .

Basic: What are the primary biological targets hypothesized for this compound?

Based on structural analogs, potential targets include:

  • Kinases : Pyrazole moieties often bind ATP pockets (e.g., JAK2 or EGFR kinases) .
  • Microbial enzymes : Thiophene and sulfanyl groups may disrupt bacterial cell wall synthesis .
  • Oxidoreductases : Methylsulfanyl groups could modulate redox-active sites .

Advanced: How can computational methods guide SAR studies for this compound?

  • Molecular docking : Predict binding affinities using AutoDock Vina or Schrödinger Suite (e.g., Glide) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Basic: What analytical techniques detect degradation products under varying storage conditions?

  • Stability studies : Accelerated degradation via heat (40°C) or UV exposure.
  • LC-MS/MS : Identify hydrolyzed amide bonds or oxidized sulfanyl groups .
  • FT-IR : Monitor carbonyl (C=O) and sulfoxide (S=O) peaks post-degradation .

Advanced: How can researchers evaluate environmental fate and degradation pathways?

  • Hydrolysis studies : Test pH-dependent stability (pH 3–9) to simulate environmental conditions .
  • Photolysis : Expose to UV light (254 nm) and analyze by LC-HRMS for byproducts .
  • Biodegradation assays : Use soil microcosms to track compound persistence via 14C^{14}C-labeling .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles due to potential irritancy .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., thiols) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How can in vivo efficacy studies be designed for this compound?

  • Animal models : Use murine infection models for antimicrobial testing or xenografts for antitumor activity .
  • Dosing : Calculate based on in vitro IC50_{50} values (e.g., 10–50 mg/kg for mice).
  • PK/PD analysis : Measure plasma half-life via LC-MS and correlate with efficacy endpoints .

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